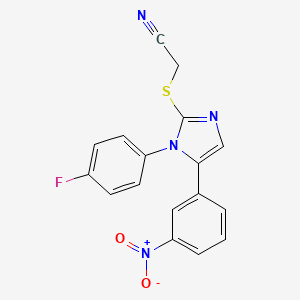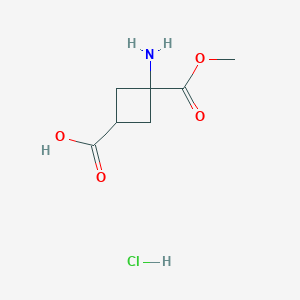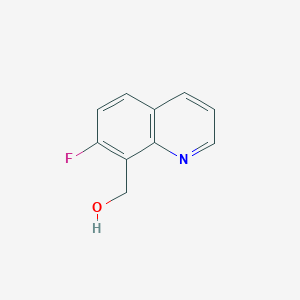![molecular formula C21H16N2O3 B2463749 5-甲基-N-(4-苯氧基苯基)呋喃[3,2-b]吡啶-2-甲酰胺 CAS No. 941969-45-5](/img/structure/B2463749.png)
5-甲基-N-(4-苯氧基苯基)呋喃[3,2-b]吡啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a furo[3,2-b]pyridine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyridine rings in its structure contributes to its unique chemical properties and reactivity.
科学研究应用
Chemistry
In organic synthesis, 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes, receptors, and pathogens.
Medicine
Due to its potential biological activity, this compound could be explored for therapeutic applications. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, depending on its interaction with biological targets.
Industry
In materials science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves the following steps:
-
Formation of the Furo[3,2-b]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor. For example, a common method involves the reaction of 2-aminopyridine with a furan-2-carboxylic acid derivative under acidic conditions to form the furo[3,2-b]pyridine core.
-
Introduction of the Phenoxyphenyl Group: : The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the furo[3,2-b]pyridine intermediate with 4-phenoxyphenyl halide in the presence of a base such as potassium carbonate.
-
Amidation Reaction: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate amine, such as methylamine, under suitable conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Products include 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxylic acid.
Reduction: Products include 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furo[3,2-b]pyridine core could facilitate binding to specific sites, while the phenoxyphenyl group could enhance interactions through hydrophobic or π-π stacking interactions.
相似化合物的比较
Similar Compounds
Furo[3,2-b]pyridine Derivatives: Compounds with similar core structures but different substituents, such as 5-methyl-N-(4-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide.
Phenoxyphenyl Derivatives: Compounds with similar phenoxyphenyl groups but different core structures, such as 5-methyl-N-(4-phenoxyphenyl)thiazole-2-carboxamide.
Uniqueness
The uniqueness of 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide lies in its combination of the furo[3,2-b]pyridine core with the phenoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-14-7-12-19-18(22-14)13-20(26-19)21(24)23-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYLQKSVDFLCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
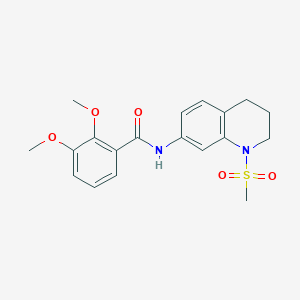
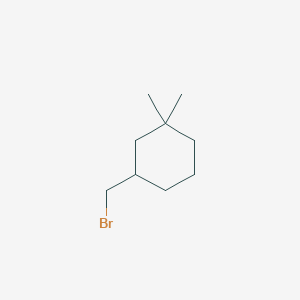
![N9,N11-diheptyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide](/img/structure/B2463669.png)
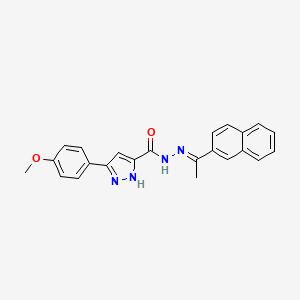
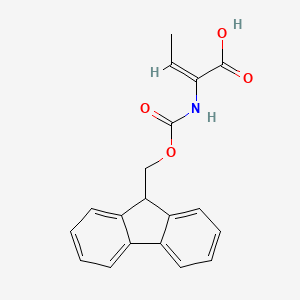
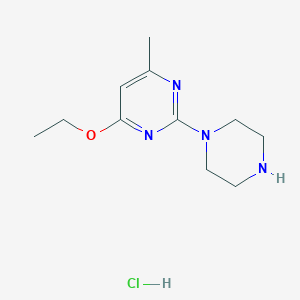
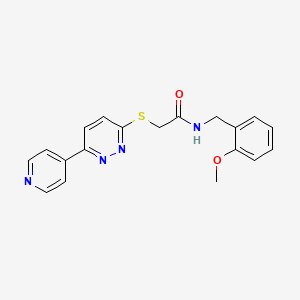
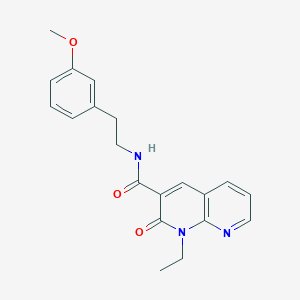
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2463678.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrrolidine-3-carbonitrile](/img/structure/B2463681.png)
